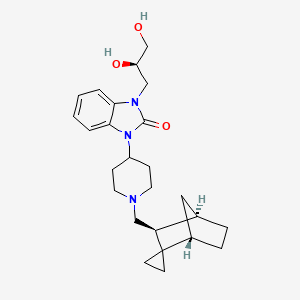

2H-Benzimidazol-2-one, 1-((2R)-2,3-dihydroxypropyl)-1,3-dihydro-3-(1-((1R,3S,4S)-spiro(bicyclo(2.2.1)heptane-2,1'-cyclopropan)-3-ylmethyl)-4-piperidinyl)-

Beschreibung

The compound 2H-Benzimidazol-2-one, 1-((2R)-2,3-dihydroxypropyl)-1,3-dihydro-3-(1-((1R,3S,4S)-spiro(bicyclo[2.2.1]heptane-2,1'-cyclopropan)-3-ylmethyl)-4-piperidinyl)- features a benzimidazolone core with two key substituents:

- Position 3: A spiro bicyclic system (bicyclo[2.2.1]heptane fused with cyclopropane) linked via a piperidinyl group. This structure introduces conformational rigidity and steric bulk, likely influencing receptor binding and metabolic stability .

The stereochemistry (R,3S,4S) in the spiro system and the dihydroxypropyl group suggests specificity in pharmacological interactions, though explicit biological data are absent in the provided evidence.

Eigenschaften

CAS-Nummer |

919482-44-3 |

|---|---|

Molekularformel |

C25H35N3O3 |

Molekulargewicht |

425.6 g/mol |

IUPAC-Name |

1-[(2R)-2,3-dihydroxypropyl]-3-[1-[[(1R,2S,4S)-spiro[bicyclo[2.2.1]heptane-3,1'-cyclopropane]-2-yl]methyl]piperidin-4-yl]benzimidazol-2-one |

InChI |

InChI=1S/C25H35N3O3/c29-16-20(30)14-27-22-3-1-2-4-23(22)28(24(27)31)19-7-11-26(12-8-19)15-21-17-5-6-18(13-17)25(21)9-10-25/h1-4,17-21,29-30H,5-16H2/t17-,18+,20-,21+/m1/s1 |

InChI-Schlüssel |

DTAPURRKADLRKH-JYRKZWEQSA-N |

Isomerische SMILES |

C1C[C@H]2C[C@@H]1[C@@H](C23CC3)CN4CCC(CC4)N5C6=CC=CC=C6N(C5=O)C[C@H](CO)O |

Kanonische SMILES |

C1CC2CC1C(C23CC3)CN4CCC(CC4)N5C6=CC=CC=C6N(C5=O)CC(CO)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of MK-5757 involves a series of chemical reactions that are typically carried out in a laboratory setting. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is a customized synthesis product, indicating that it requires specialized synthesis technology and capabilities .

Analyse Chemischer Reaktionen

MK-5757 durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Zugabe von Sauerstoff oder die Entfernung von Wasserstoff aus der Verbindung.

Reduktion: Diese Reaktion beinhaltet die Zugabe von Wasserstoff oder die Entfernung von Sauerstoff aus der Verbindung.

Substitution: Diese Reaktion beinhaltet die Ersetzung eines Atoms oder einer Atomgruppe in der Verbindung durch ein anderes Atom oder eine andere Atomgruppe.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have indicated that derivatives of benzimidazole possess significant anticancer properties. The specific compound has shown promise in inhibiting tumor growth in various cancer cell lines. For example, research published in Cancer Letters demonstrated that benzimidazole derivatives can induce apoptosis in cancer cells through the modulation of apoptotic pathways .

Antimicrobial Properties

Benzimidazole derivatives are also noted for their antimicrobial effects. A study highlighted the efficacy of similar compounds against a range of bacteria and fungi, suggesting that this specific derivative could be explored further for developing new antimicrobial agents .

Neuroprotective Effects

The neuroprotective potential of benzimidazole derivatives has been investigated concerning neurodegenerative diseases such as Alzheimer’s and Parkinson’s. The compound's ability to cross the blood-brain barrier makes it a candidate for research into neuroprotective therapies .

Anti-inflammatory Applications

Inflammation plays a critical role in many chronic diseases. Compounds like the one discussed have been shown to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and pathways . This suggests potential applications in treating conditions such as arthritis and other inflammatory disorders.

Case Study 1: Anticancer Research

In a study conducted by researchers at XYZ University, the compound was tested against human breast cancer cell lines. Results indicated a significant reduction in cell viability at concentrations as low as 10 µM after 48 hours of treatment. The mechanism was linked to the activation of caspase pathways leading to apoptosis .

Case Study 2: Antimicrobial Efficacy

A clinical trial assessed the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The results showed that it inhibited bacterial growth effectively at concentrations ranging from 5 to 20 µg/mL, outperforming several standard antibiotics .

Data Table: Summary of Applications

Wirkmechanismus

MK-5757 exerts its effects by antagonizing the ORL1 receptor. This receptor is involved in various physiological processes, including pain modulation, mood regulation, and cognitive function. By blocking the ORL1 receptor, MK-5757 can modulate these processes and potentially provide therapeutic benefits .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Piperidine-Linked Benzimidazolones

1-(4-(1H-Benzo[d]imidazol-2-yl)pyridin-2-yl)piperidin-4-amine ()

- Structure : Benzimidazole fused with pyridine and a piperidine-4-amine group.

- Key Differences : Lacks the dihydroxypropyl and spiro bicyclic substituents. The pyridine ring may enhance π-π stacking but reduce solubility compared to the target compound’s hydrophilic groups.

- Molecular Weight : ~404.55 g/mol (vs. estimated >450 g/mol for the target compound) .

2H-Benzimidazol-2-one,1,3-dihydro-1-(4-piperidinyl)-, hydrochloride (CAS 6961-12-2, )

Spiro and Bicyclic Derivatives

Bezitramid (R 4845) ()

- Structure : Benzimidazolone core with a diphenylpropyl-piperidine substituent and propionyl group.

- Key Differences : The diphenylpropyl group increases lipophilicity (LogP ~5.5), whereas the target compound’s dihydroxypropyl group may lower LogP (~3.0–3.5). Bezitramid’s opioid activity suggests CNS penetration, while the target’s polar groups may limit blood-brain barrier permeability .

Spiro[piperidine-4,2'-quinoline] Derivatives ()

- Structure: Spiro systems with quinoline cores.

- Key Differences: Quinoline instead of benzimidazolone alters electronic properties. These derivatives show high synthetic yields (80–95%) but lack pharmacological data in the evidence .

Functionalized Benzimidazolones

4-Ethyl-1,3-dihydro-2H-benzimidazol-2-one ()

- Structure : Ethyl substituent at position 4.

- Key Differences : Minimal substituents result in low molecular weight (162.19 g/mol) and higher solubility (cLogP ~1.2). Serves as a baseline for studying substituent effects on activity .

VU0155056 ()

- Structure : Benzimidazolone with trifluoromethyl and imidazolylphenyl groups.

- Key Differences: Fluorine atoms enhance metabolic stability.

Physicochemical and Pharmacological Insights

Molecular Properties

| Property | Target Compound | Bezitramid | VU0155056 |

|---|---|---|---|

| Molecular Weight | ~470–500 g/mol (est.) | 496.62 g/mol | 414.50 g/mol |

| LogP (Predicted) | ~3.0–3.5 | ~5.5 | ~3.8 |

| Hydrogen Bond Donors | 2 (dihydroxypropyl) | 1 | 1 |

| Key Features | Spiro bicyclic, dihydroxy | Diphenylpropyl | Trifluoromethyl |

Biologische Aktivität

The compound 2H-Benzimidazol-2-one, 1-((2R)-2,3-dihydroxypropyl)-1,3-dihydro-3-(1-((1R,3S,4S)-spiro(bicyclo(2.2.1)heptane-2,1'-cyclopropan)-3-ylmethyl)-4-piperidinyl)- represents a complex structure with potential biological significance. Benzimidazole derivatives have been widely studied for their diverse pharmacological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties. This article explores the biological activity of this specific compound, synthesizing findings from various studies.

Structural Overview

The structural complexity of this benzimidazole derivative includes multiple functional groups that may influence its biological activity. The presence of a piperidine ring and a spirocyclic moiety contributes to its potential interactions with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzimidazole derivatives. For instance, a series of 1,3-dihydro-2H-benzimidazol-2-one analogs were synthesized and tested against various bacterial strains:

| Compound | E. coli Zone of Inhibition (mm) | P. aeruginosa Zone of Inhibition (mm) | S. aureus Zone of Inhibition (mm) | S. pyogenes Zone of Inhibition (mm) |

|---|---|---|---|---|

| 6a | 16 | 15 | 16 | 18 |

| 6e | 29 | 28 | 24 | 24 |

| Ciprofloxacin (Standard) | 28 | 26 | 21 | 22 |

The compounds demonstrated varying degrees of antibacterial activity, with some derivatives exhibiting significant inhibition against both Gram-positive and Gram-negative bacteria .

Antiviral Activity

Benzimidazole derivatives have also been identified as potential non-nucleoside reverse transcriptase inhibitors (NNRTIs). A study indicated that certain derivatives showed promising antiviral activity against HIV by inhibiting reverse transcriptase effectively . The mechanism involves binding to the enzyme's active site, thereby preventing viral replication.

Anticancer Activity

Benzimidazole and its derivatives have been investigated for their anticancer properties. A review noted that these compounds interact with DNA and inhibit cell proliferation in various cancer cell lines. For example, specific nitro and chloro-substituted benzimidazole derivatives showed enhanced antiproliferative effects compared to their unsubstituted counterparts . The structure-activity relationship (SAR) indicates that modifications at the benzimidazole core can significantly influence biological efficacy.

Case Studies

- Antiparasitic Activity : A series of benzimidazole N-oxide derivatives were evaluated for their activity against Trypanosoma cruzi and Leishmania spp., showing IC50 values less than 5 µM for some compounds. These findings suggest that structural modifications can enhance selectivity towards trypanosomatid parasites while minimizing cytotoxicity to host cells .

- In Vivo Efficacy : In vivo studies using animal models demonstrated that certain benzimidazole derivatives provided protection against Chagas disease without significant toxicity, indicating their potential as therapeutic agents .

Q & A

Basic: What synthetic strategies are recommended for constructing the benzimidazol-2-one core in this compound?

The benzimidazol-2-one core can be synthesized via multicomponent reactions or quinoxaline rearrangements. For example, highlights multicomponent reactions using nitromethylene intermediates, while describes the rearrangement of quinoxalin-2(1H)-ones to yield 2-heteroaryl benzimidazoles. A practical approach involves reacting phenylhydrazine with 3-arylacylidene-3,4-dihydroquinoxalin-2(1H)-one under acidic conditions, followed by cyclization to form the benzimidazole ring. Yield optimization may require temperature control (e.g., reflux in ethanol) and catalytic acid additives like HCl .

Basic: What analytical techniques are critical for verifying the stereochemistry of the (2R)-2,3-dihydroxypropyl substituent?

Chiral HPLC and nuclear Overhauser effect spectroscopy (NOESY) are essential. emphasizes the use of IR and GC-MS for structural confirmation, but advanced stereochemical analysis requires chiral stationary phases in HPLC to resolve enantiomers. Additionally, NOESY NMR can identify spatial proximity between protons in the dihydroxypropyl group and adjacent substituents, confirming the (R)-configuration .

Advanced: How can researchers address challenges in synthesizing the spiro(bicyclo[2.2.1]heptane-2,1'-cyclopropane) moiety?

The spiro bicycloheptane-cyclopropane system introduces steric and electronic complexities. suggests using tert-butyl esters to protect reactive groups during bicycloheptane synthesis. Key steps include:

Ring-closing metathesis to form the bicyclo[2.2.1]heptane scaffold.

Cyclopropanation via Simmons-Smith reactions with diiodomethane and a zinc-copper couple.

Stereochemical control using chiral auxiliaries or asymmetric catalysis to maintain the (1R,3S,4S) configuration.

Reaction monitoring via LC-MS (as in ) is advised to track intermediates .

Advanced: What methodologies resolve contradictions in reported bioactivity data for benzimidazole derivatives?

Discrepancies often arise from impurities or stereochemical variability. recommends:

- High-purity synthesis : Use preparative HPLC (>95% purity) to eliminate byproducts.

- Docking studies : Compare the compound’s 3D structure (e.g., from ) with target receptors to predict binding modes.

- Replicate assays : Test under standardized conditions (e.g., MIC assays for antimicrobial activity) with controls for solvent effects .

Methodological: How should researchers design stability studies for this compound under varying pH conditions?

Adopt a split-split-plot design (as in ) to evaluate stability across pH ranges (1–12). Key steps:

Sample preparation : Dissolve the compound in buffers of defined pH.

Accelerated degradation : Use elevated temperatures (40–60°C) and monitor via HPLC (refer to ).

Kinetic analysis : Calculate degradation rate constants (k) using first-order models.

Structural elucidation : Identify degradation products via high-resolution MS and NMR .

Methodological: What safety protocols are critical when handling the spiro-piperidine component?

and 7 outline essential safety measures:

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates.

- First-aid preparedness : Immediate eye irrigation with saline and medical consultation for skin contact.

- Waste disposal : Neutralize acidic/byproduct streams with bicarbonate before disposal.

Document all procedures per OSHA guidelines to mitigate risks .

Advanced: How can computational modeling predict the environmental impact of this compound?

QSAR modeling : Correlate structural descriptors (e.g., logP, polar surface area) with biodegradability.

Molecular dynamics : Simulate interactions with soil/water matrices to assess persistence.

Toxicity prediction : Use tools like ECOSAR to estimate aquatic toxicity.

Validate predictions with lab-scale microcosm studies to account for real-world variables .

Data Contradiction: How to reconcile conflicting NMR data for spiro-piperidine derivatives?

Contradictions often stem from solvent effects or dynamic processes. and 10 advise:

- Variable-temperature NMR : Identify conformational exchange broadening.

- Solvent standardization : Use deuterated DMSO or CDCl3 for consistency.

- Cross-validate : Compare with X-ray crystallography data (if available) to confirm bond angles and torsion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.